(2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid
Description
(2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid is a halogenated α,β-unsaturated carboxylic acid characterized by:
- Z-configuration at the double bond, dictating spatial arrangement.
- Ortho-bromophenyl substituent, contributing steric bulk and electronic effects.
- Fluorine atom at the α-carbon, enhancing acidity via electron-withdrawing effects.
Properties
Molecular Formula |
C9H6BrFO2 |
|---|---|
Molecular Weight |
245.04 g/mol |
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-fluoroprop-2-enoic acid |
InChI |
InChI=1S/C9H6BrFO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5- |
InChI Key |
WWQDRDUOIGSERO-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C(=O)O)\F)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)O)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid typically involves the following steps:
- **Formation of Prop-2-
Fluorination: The fluorine atom is introduced via nucleophilic substitution, often using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Biological Activity
(2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for (2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid is C10H8BrF O2. The presence of bromine and fluorine atoms in its structure enhances its lipophilicity and biological activity, which is critical for drug development.
Biological Activity Overview
The compound exhibits various biological activities, primarily focusing on its anticancer properties. Research indicates that it can induce apoptosis and inhibit cell proliferation in cancer cell lines.
- Cell Cycle Arrest : Studies have shown that (2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid can arrest the cell cycle at the G1 phase. This effect is crucial for preventing cancer cells from proliferating.
- Induction of Apoptosis : The compound has been reported to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly significant for therapeutic strategies targeting resistant cancer types.
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, although further research is needed to confirm these findings.
Study 1: Anticancer Activity
In a study examining the effects of (2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid on MCF-7 breast cancer cells, researchers found that the compound exhibited an IC50 value of approximately 168 µM. The study demonstrated that treatment with the compound led to:
- Significant reduction in cell viability.
- Induction of apoptosis as evidenced by increased caspase activity.
- Cell cycle arrest at the G1 phase, confirmed through flow cytometry analysis.
Study 2: Selectivity Profile
A kinase panel assay was conducted to evaluate the selectivity of (2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid against various kinases. The results indicated that the compound selectively inhibited Aurora A kinase, which is a target in many cancers. Molecular docking studies further elucidated its binding interactions with key amino acid residues within the kinase active site.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrF O2 |
| IC50 (MCF-7 Cell Line) | 168 µM |
| Mechanism of Action | Apoptosis induction |
| Cell Cycle Phase Arrested | G1 phase |
| Target Kinase | Aurora A |
Discussion
The biological activity of (2Z)-3-(2-Bromophenyl)-2-fluoroprop-2-enoic acid highlights its potential as a therapeutic agent in cancer treatment. Its ability to induce apoptosis and arrest the cell cycle positions it as a promising candidate for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to three analogs (Table 1):
(2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid (Cl analog, ortho-substituted).
(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid (Cl analog, meta-substituted).
(2Z)-3-(2-Bromophenyl)prop-2-enoic acid (Br analog, lacking fluorine).
Table 1: Structural and Physicochemical Comparison
*Calculated by substituting Cl (35.45 g/mol) with Br (79.90 g/mol) in the chloro-fluoro analog.
Comparative Analysis
Halogen Effects (Br vs. Cl):
- Electronic Effects: Bromine’s higher electronegativity and polarizability compared to chlorine may enhance resonance stabilization and alter reactivity .
- Steric Effects: The larger van der Waals radius of Br (1.85 Å vs.
- Lipophilicity : Bromine’s presence likely elevates logP values, improving membrane permeability but reducing aqueous solubility compared to chlorine analogs .
Fluorine Substitution:
- Acidity: The α-fluorine increases the acidity of the carboxylic acid group (pKa ~2–3) compared to non-fluorinated analogs (pKa ~4–5), enhancing reactivity in esterification or salt formation .
- Metabolic Stability : Fluorine can reduce metabolic degradation, a critical factor in drug design .
Substituent Position (Ortho vs. Meta):
- This may influence binding to enzymatic targets .
- Meta-Substitution : Reduces steric clash, allowing for more flexible interactions but diminishing electronic effects on the carboxylic acid moiety .
Z-Configuration:
The Z-isomer places the bromophenyl and fluorine groups on the same side, creating a distinct dipole moment and spatial arrangement compared to the E-isomer. This configuration could enhance specificity in chiral environments or crystal packing .
Research Implications
- Medicinal Chemistry : Bromine’s lipophilicity and fluorine’s metabolic stability suggest the target compound may outperform chloro analogs in bioavailability or target engagement, though direct biological data are lacking .
- Crystallography : Structural studies using programs like SHELX () could resolve conformational differences between analogs, as seen in related bromomethyl-chlorophenyl esters (R factor = 0.036, data-to-parameter ratio = 24.2) .
- Synthetic Challenges : The discontinuation of chloro-fluoro analogs () may reflect synthetic difficulties or instability, whereas brominated compounds might offer better stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
